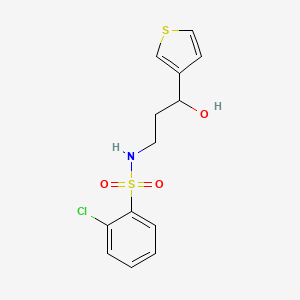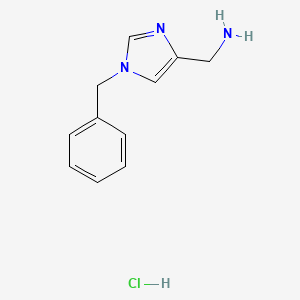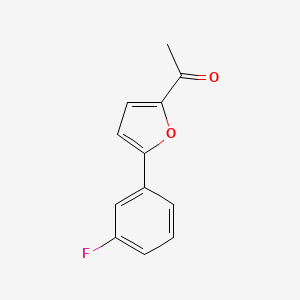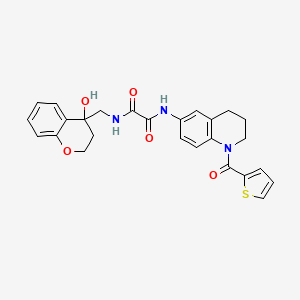
4-benzoyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-benzoyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide" is a benzamide derivative, which is a class of compounds known for their biological significance and potential therapeutic applications. Benzamide derivatives are often explored for their medicinal properties, including anti-inflammatory, antifungal, and enzyme inhibition activities, as seen in the synthesis and evaluation of various substituted benzamides .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the acylation of amines with benzoyl chloride or similar acylating agents. For instance, the solid-phase synthesis technique was employed to produce N-p-Methylbenzyl benzamide, where a polystyryl-sulfonyl chloride resin was treated with p-methylbenzyl amine, followed by acylation and cleavage to yield the desired product . Although the specific synthesis of "4-benzoyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide" is not detailed in the provided papers, similar methodologies could be applied for its production.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using various spectroscopic techniques such as UV-Vis, FTIR, 1H NMR, 13C NMR, and ESI-MS, as well as X-ray crystallography . For example, the crystal structure of N-p-Methylbenzyl benzamide was determined by single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds within the crystal . Similarly, the crystal structure of N-(2-(N-methylsulfamoyl)phenyl)formamide, a related compound, was characterized, showing intramolecular and intermolecular hydrogen bonding and oxygen-π stacking interactions .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including complexation with metal ions, which may enhance their biological and catalytic potential . The complexation reactions often involve the formation of coordination bonds between the ligand (benzamide derivative) and metal ions, as seen in the synthesis of metal complexes with 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and molar conductance, can be influenced by their molecular structure and the presence of various functional groups. The molar conductance measurements indicate whether the compounds are electrolytes or non-electrolytes in nature . The IR spectra can provide insights into the functional groups present and any shifts in absorption bands due to complexation or other reactions .
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of substituted benzamide/benzene sulfonamides, including structures related to 4-Benzoyl-N-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide, have been extensively studied. These compounds have been synthesized in various yields and evaluated for their potential as anti-inflammatory and anti-cancer agents, showcasing the chemical's versatility in medicinal chemistry research (Madhavi Gangapuram & K. Redda, 2009). Furthermore, the antimicrobial activity of substituted benzamide derivatives has been evaluated, indicating the compound's relevance in the development of new antibacterial and antifungal therapies (M. Laxmi, G. Ravi, & A. Nath, 2019).
Potential Applications in Drug Discovery
Research on benzamide derivatives extends into the exploration of their utility in drug discovery, particularly as inhibitors of specific enzymes or receptors. For instance, novel piperidine derivatives synthesized from benzamide compounds have shown significant anti-acetylcholinesterase activity, underscoring the chemical's potential as a candidate for treating conditions such as dementia (H. Sugimoto et al., 1990). Additionally, the synthesis of novel acridine and bis acridine sulfonamides from benzamide compounds has revealed effective inhibitory activity against carbonic anhydrase isoforms, hinting at potential therapeutic applications in conditions where modulation of this enzyme's activity is beneficial (Ramazan Ulus et al., 2013).
Chemical Synthesis Techniques
The compound has also been a focus in studies aimed at improving chemical synthesis techniques. For example, solid-phase synthesis techniques have been employed to produce derivatives, including N-p-Methylbenzyl Benzamide, showcasing advancements in synthesis methodologies that could be applied to related benzamide derivatives for more efficient production and purification processes (Juntao Luo & Wenqiang Huang, 2004).
Orientations Futures
The future directions for “4-benzoyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide” could involve further exploration of its biological activities. Given the reported anti-angiogenesis activities of similar compounds , it could be interesting to investigate its potential applications in medical and pharmaceutical research.
Propriétés
IUPAC Name |
4-benzoyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4S/c1-17-15-16-26-25(27-17)29-34(32,33)22-13-11-21(12-14-22)28-24(31)20-9-7-19(8-10-20)23(30)18-5-3-2-4-6-18/h2-16H,1H3,(H,28,31)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVVUKHUSBUGFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B3006070.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3006073.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid](/img/structure/B3006074.png)


![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3006080.png)



![2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide](/img/structure/B3006087.png)
![2-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile](/img/structure/B3006088.png)
